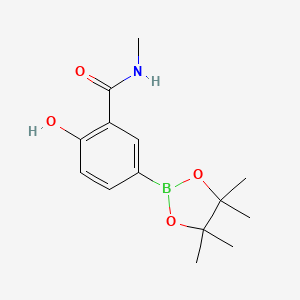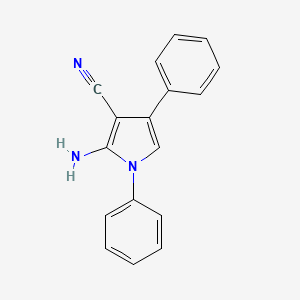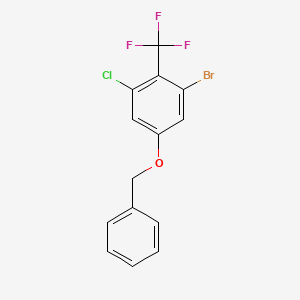
5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene is an organic compound that features a benzene ring substituted with benzyloxy, bromo, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Chlorination: The addition of a chlorine atom.
Benzyloxylation: The attachment of a benzyloxy group.
Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Chlorination can be performed using chlorine gas or other chlorinating agents . Trifluoromethylation often involves the use of trifluoromethylating agents such as trifluoromethyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-(trifluoromethyl)benzene: Similar structure but lacks the benzyloxy group.
5-(Benzyloxy)-1-bromo-2-fluoro-3-(trifluoromethyl)benzene: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
5-(Benzyloxy)-1-bromo-3-chloro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the benzyloxy group, along with the halogens and trifluoromethyl group, makes it a versatile intermediate for various chemical transformations and applications.
Properties
Molecular Formula |
C14H9BrClF3O |
|---|---|
Molecular Weight |
365.57 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-phenylmethoxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H9BrClF3O/c15-11-6-10(7-12(16)13(11)14(17,18)19)20-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
HVHVCHNAFSGNQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrimido[1,2-a]quinoline-2-carboxylic acid, 4,4a,5,6-tetrahydro-1-oxo-, ethyl ester](/img/structure/B13936668.png)
![1-Piperazin-1-yl-3-pyridin-4-yl[2,6]naphthyridine](/img/structure/B13936673.png)
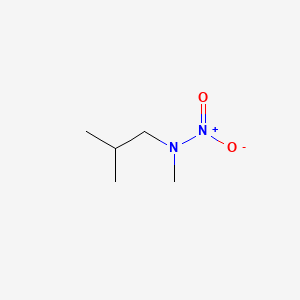
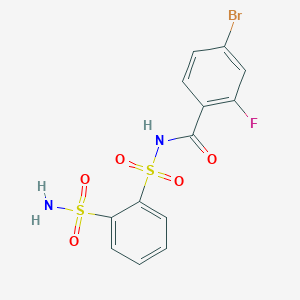

![5-Bromo-2-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13936684.png)
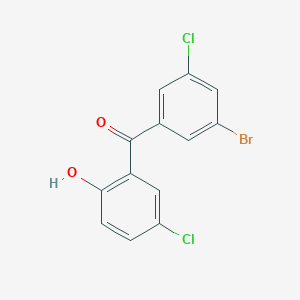
![6-Acetyl-8-cyclopentyl-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13936698.png)
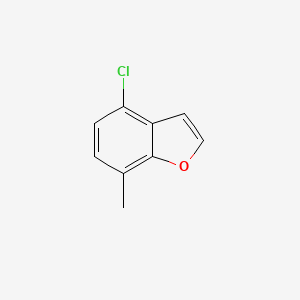
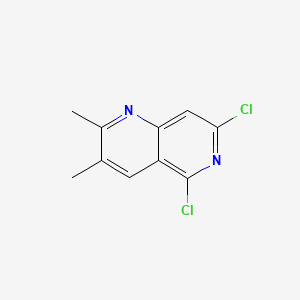
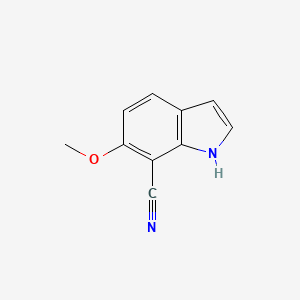
![4-(6-Isopropenyl-4-methyl-5-nitro-pyridin-2-yl)-[1,4]oxazepane](/img/structure/B13936726.png)
